4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline is a heterocyclic compound that combines the structural features of triazole and thiadiazole. These types of compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry .
Preparation Methods
The synthesis of 4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline involves multiple steps. Typically, the synthetic route includes the formation of the triazole and thiadiazole rings followed by their fusion. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as triethylamine . Industrial production methods may involve optimization of these conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: Commonly using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Often involves reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Typically occurs with halogenated compounds under basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-{3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: Used as a synthetic intermediate in the preparation of more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the urease enzyme by occupying its active site, thereby preventing the hydrolysis of urea . This inhibition is crucial for its antimicrobial activity against urease-positive microorganisms.
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-b][1,3,4]thiadiazole derivatives, such as:
- 3-((3-(4-(tert-butyl)phenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)thio)propoxy)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one .
- 5,7-dimethoxy-3-(4-((3-(p-tolyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)thio)butoxy)-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one .
These compounds share similar structural features but differ in their substituents, which can significantly affect their pharmacological activities and applications.
Properties
Molecular Formula |
C15H19N5S2 |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline |
InChI |
InChI=1S/C15H19N5S2/c1-10(2)21-9-13-16-17-15-20(13)18-14(22-15)11-5-7-12(8-6-11)19(3)4/h5-8,10H,9H2,1-4H3 |
InChI Key |
LZDOZUJPGYCLHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.